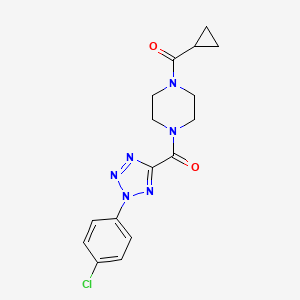

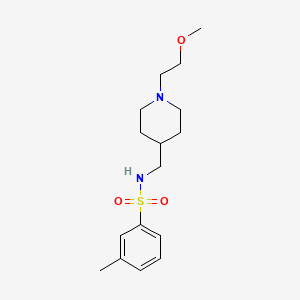

![molecular formula C20H20N4O2 B2833225 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1798525-60-6](/img/structure/B2833225.png)

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Molecular Structure Analysis

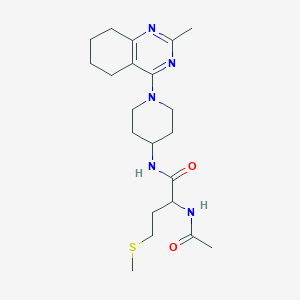

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available . It’s important to note that this is not the exact structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide”, but it might give you a general idea of the structure of 1H-pyrrolo[2,3-b]pyridine derivatives.Applications De Recherche Scientifique

Anti-inflammatory Applications

One study highlighted the preparation and evaluation of N-substituted-(indol-3-yl)carboxamides and their derivatives for anti-inflammatory activity. Although specific carboxamides did not exhibit significant inhibitory effects orally, modifications leading to alkanamides showed moderate to high activity in reducing topical inflammation, suggesting potential applications in developing anti-inflammatory agents (Duflos et al., 2001).

Synthetic Methodologies for Heterocycles

Several studies have focused on the synthesis of diverse heterocyclic compounds using N-propargyl-substituted indoles, demonstrating the versatility of these structures in constructing complex molecular frameworks. For example, a silver-mediated oxidative process was utilized to create 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles, offering a straightforward approach to bond formation, cyclization, and isomerization in a single step (Su Chen et al., 2016). This methodology highlights the compound's utility in synthesizing structures relevant to pharmaceutical research.

DNA Interaction Modulation

Research into pyrrole–imidazole (Py–Im) hairpin polyamides, which are known for their ability to disrupt protein-DNA interactions, has shown that modifications to these molecules can significantly enhance their biological activity and cellular uptake. Such modifications aim to control these compounds' intracellular concentrations, potentially making them valuable tools for gene expression modulation and as therapeutic agents (J. Meier et al., 2012).

Antitumor Activity in Colorectal Cancer

A specific compound with a 7-azaindole core was shown to exhibit potent histone deacetylase (HDAC) inhibitory activity, with significant selectivity towards HDAC6. This compound displayed antiproliferative activity against various human cancer cell lines, including colorectal cancer HCT116 cells, highlighting its potential as a candidate for further investigation in cancer treatment (Hsueh-Yun Lee et al., 2014).

Propriétés

IUPAC Name |

6-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-16-6-5-15-12-18(23-17(15)13-16)20(25)22-9-3-10-24-11-7-14-4-2-8-21-19(14)24/h2,4-8,11-13,23H,3,9-10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRBWSUWXFSJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2833143.png)

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)

![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)

![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)